molecular formula C18H20N4O3 B11069567 2-Amino-4,4-diethoxy-6-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

2-Amino-4,4-diethoxy-6-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

Cat. No.: B11069567
M. Wt: 340.4 g/mol
InChI Key: UFUMKBVNIAIPLX-UHFFFAOYSA-N
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Description

2-Amino-4,4-diethoxy-6-(4-methoxyphenyl)-3-azabicyclo[310]hex-2-ene-1,5-dicarbonitrile is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4-diethoxy-6-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong bases or acids to facilitate the formation of the bicyclic structure. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4-diethoxy-6-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Amino-4,4-diethoxy-6-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-4,4-diethoxy-6-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,5-dicyano-4,4-diethoxy-6-(2-methylphenyl)-3-azoniabicyclo[3.1.0]hex-2-ene
  • Bicyclo[3.1.0]hex-2-ene, 2-methyl-5-(1-methylethyl)-

Uniqueness

2-Amino-4,4-diethoxy-6-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile is unique due to its specific substitution pattern and bicyclic structure. This uniqueness allows it to interact with different molecular targets and participate in a variety of chemical reactions that similar compounds may not be able to undergo .

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-amino-4,4-diethoxy-6-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

InChI

InChI=1S/C18H20N4O3/c1-4-24-18(25-5-2)17(11-20)14(16(17,10-19)15(21)22-18)12-6-8-13(23-3)9-7-12/h6-9,14H,4-5H2,1-3H3,(H2,21,22)

InChI Key

UFUMKBVNIAIPLX-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C2(C(C2(C(=N1)N)C#N)C3=CC=C(C=C3)OC)C#N)OCC

Origin of Product

United States

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